(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
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Description
(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16FNOS and its molecular weight is 301.38. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide derivatives have been explored for their potential in various therapeutic areas. One study described the design, synthesis, and evaluation of indanylidenes, rigid cyclic analogues derived from cinnamamide and beta-methylcinnamamide, leading to compounds with potent muscle relaxant, antiinflammatory, and analgesic activities (Musso et al., 2003). These compounds have progressed to phase I clinical trials, highlighting their potential in drug development.
Radiopharmaceuticals and Imaging
Derivatives of this compound have been synthesized for use as radiotracers in positron emission tomography (PET) imaging. For instance, N-2-(4-N-(4-[18F]Fluorobenzamido)phenyl)-propyl-2-propanesulphonamide was developed as a putative AMPA receptor ligand for cerebral imaging, although it showed high non-specific binding in initial in vitro assays (Kronenberg et al., 2007).
Synthetic Chemistry
The compound and its analogs have been utilized as key intermediates in synthetic chemistry. For example, alkali metal fluorides have been used as efficient fluorinating agents in the enantiocontrolled synthesis of 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes, demonstrating the versatility of these compounds in synthesizing fluorinated organic molecules (Fritz-Langhals, 1994).
Antimicrobial and Antipathogenic Research
Compounds derived from this compound have shown potential in antimicrobial and antipathogenic applications. A study synthesized and characterized acylthioureas with significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. These results suggest the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Neurodegenerative Disease Research
Fluorine-labeled compounds derived from this compound have been used to investigate the brain's serotonin 1A receptors in Alzheimer's disease patients using PET imaging. This research provides insights into the role of serotonin in neurodegenerative diseases and offers a pathway for developing diagnostic and therapeutic strategies (Kepe et al., 2006).
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNOS/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEYCBYVOFGREZ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.